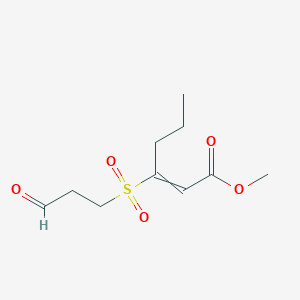![molecular formula C12H23NO3S B14191880 5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid CAS No. 918824-93-8](/img/structure/B14191880.png)
5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The bicyclo[2.2.1]heptane moiety imparts unique chemical properties, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of bicyclo[2.2.1]heptane derivatives with appropriate amines and sulfonic acid groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl, acetate
- 2-{Bicyclo[2.2.1]heptan-2-yl}acetamide
Uniqueness
5-[(Bicyclo[221]heptan-2-yl)amino]pentane-1-sulfonic acid is unique due to its specific combination of the bicyclo[221]heptane structure with an amino and sulfonic acid group
Eigenschaften
CAS-Nummer |
918824-93-8 |
|---|---|
Molekularformel |
C12H23NO3S |
Molekulargewicht |
261.38 g/mol |
IUPAC-Name |
5-(2-bicyclo[2.2.1]heptanylamino)pentane-1-sulfonic acid |
InChI |
InChI=1S/C12H23NO3S/c14-17(15,16)7-3-1-2-6-13-12-9-10-4-5-11(12)8-10/h10-13H,1-9H2,(H,14,15,16) |
InChI-Schlüssel |
BCTMZHDAJYWZRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2NCCCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)



![[1-(Diphenylphosphoryl)propyl]propanedinitrile](/img/structure/B14191823.png)
![7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14191825.png)
![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)




![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)


